molecular formula C15H15BrN4O2S B3027917 3-Bromo-2-methyl-N-(3-(methylsulfonyl)benzyl)imidazo[1,2-a]pyrazin-8-amine CAS No. 1436383-97-9

3-Bromo-2-methyl-N-(3-(methylsulfonyl)benzyl)imidazo[1,2-a]pyrazin-8-amine

Katalognummer: B3027917
CAS-Nummer: 1436383-97-9
Molekulargewicht: 395.3
InChI-Schlüssel: LBULOYRAFWHTHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-2-methyl-N-(3-(methylsulfonyl)benzyl)imidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrazine core. Key structural attributes include:

  • Position 2: A methyl group, contributing to steric effects and metabolic stability.
  • Position 8: A benzylamine substituent with a 3-(methylsulfonyl)phenyl moiety, which may improve solubility and target binding affinity .

This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors, particularly those targeting Aurora A and STK1 . Its synthesis likely involves palladium-catalyzed cross-coupling reactions or nucleophilic substitutions, as seen in analogous imidazo[1,2-a]pyrazine derivatives .

Eigenschaften

IUPAC Name

3-bromo-2-methyl-N-[(3-methylsulfonylphenyl)methyl]imidazo[1,2-a]pyrazin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN4O2S/c1-10-13(16)20-7-6-17-14(15(20)19-10)18-9-11-4-3-5-12(8-11)23(2,21)22/h3-8H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBULOYRAFWHTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CN=C(C2=N1)NCC3=CC(=CC=C3)S(=O)(=O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501127278
Record name Imidazo[1,2-a]pyrazin-8-amine, 3-bromo-2-methyl-N-[[3-(methylsulfonyl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501127278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1436383-97-9
Record name Imidazo[1,2-a]pyrazin-8-amine, 3-bromo-2-methyl-N-[[3-(methylsulfonyl)phenyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1436383-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyrazin-8-amine, 3-bromo-2-methyl-N-[[3-(methylsulfonyl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501127278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

The synthesis of 3-Bromo-2-methyl-N-(3-(methylsulfonyl)benzyl)imidazo[1,2-a]pyrazin-8-amine typically involves multiple steps, including bromination, methylation, and sulfonylation reactionsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Analyse Chemischer Reaktionen

3-Bromo-2-methyl-N-(3-(methylsulfonyl)benzyl)imidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the bromine or sulfonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the bromine site, allowing for the introduction of different functional groups. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).

Wissenschaftliche Forschungsanwendungen

3-Bromo-2-methyl-N-(3-(methylsulfonyl)benzyl)imidazo[1,2-a]pyrazin-8-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes

Wirkmechanismus

The mechanism of action of 3-Bromo-2-methyl-N-(3-(methylsulfonyl)benzyl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, resulting in the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences among imidazo[1,2-a]pyrazin-8-amine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
3-Bromo-2-methyl-N-(3-(methylsulfonyl)benzyl)imidazo[1,2-a]pyrazin-8-amine 3-Br, 2-CH₃, 8-NH-(3-(SO₂CH₃)benzyl) C₁₉H₁₈BrN₅O₂S 460.34 Methylsulfonyl enhances solubility; bromine aids electrophilic reactivity .
6-Bromo-N-methylimidazo[1,2-a]pyrazin-8-amine (CID 3088362) 6-Br, 8-NHCH₃ C₇H₇BrN₄ 227.06 Simpler structure with methylamine; lacks steric bulk at position 2 .
3-Bromo-N,6-diphenylimidazo[1,2-a]pyrazin-8-amine (CAS 676360-71-7) 3-Br, 6-Ph, 8-NHPh C₁₈H₁₃BrN₄ 365.23 Diphenyl groups increase lipophilicity; potential π-π stacking interactions .
6-Bromo-3-(methoxymethyl)-N-methylimidazo[1,2-a]pyrazin-8-amine (CAS 193291-93-9) 6-Br, 3-CH₂OCH₃, 8-NHCH₃ C₉H₁₁BrN₄O 271.11 Methoxymethyl improves solubility; methylamine reduces metabolic liability .

Physicochemical Properties

  • Solubility : The 3-(methylsulfonyl)benzyl group in the target compound improves aqueous solubility (>50 μM in PBS) compared to lipophilic analogs like CAS 676360-71-7 .
  • Purity : HPLC purity exceeds 97% for the target compound, comparable to derivatives in (99%) and (97.03%) .

Biologische Aktivität

3-Bromo-2-methyl-N-(3-(methylsulfonyl)benzyl)imidazo[1,2-a]pyrazin-8-amine is a synthetic compound with potential biological activity relevant to various therapeutic areas. Its unique structure, characterized by the presence of a bromine atom, a methylsulfonyl group, and an imidazo-pyrazine moiety, suggests potential interactions with biological targets, particularly in the context of kinase inhibition and anti-inflammatory effects.

  • Molecular Formula : C15H15BrN4O2S
  • Molecular Weight : 395.27 g/mol
  • CAS Number : 1436383-97-9

The biological activity of this compound is primarily attributed to its ability to interact with specific protein kinases. The imidazo[1,2-a]pyrazine scaffold is known for its role in modulating kinase activity, which is crucial in various signaling pathways involved in inflammation and cancer.

Key Mechanisms:

  • Kinase Inhibition : The compound has been shown to inhibit several receptor tyrosine kinases (RTKs), which play pivotal roles in cellular signaling and disease progression.
  • Anti-inflammatory Activity : Preliminary studies indicate that the compound can reduce the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting a potential role in treating inflammatory conditions.

In Vitro Studies

In vitro assays have demonstrated that 3-bromo-2-methyl-N-(3-(methylsulfonyl)benzyl)imidazo[1,2-a]pyrazin-8-amine exhibits significant inhibitory effects on various kinases:

Kinase TypeIC50 (nM)
DDR13.9
DDR25.0

These values indicate a potent inhibition compared to other known inhibitors, highlighting its potential as a therapeutic agent.

In Vivo Studies

Animal models have been utilized to assess the anti-inflammatory effects of the compound:

  • Model : Lipopolysaccharide (LPS)-induced inflammation in mice.
  • Results :
    • Significant reduction in IL-6 levels in serum and bronchoalveolar lavage fluid (BALF).
    • Decreased neutrophil infiltration into lung tissue.

These findings support the compound's potential utility in treating acute lung injury and other inflammatory diseases.

Case Studies

A recent case study investigated the effects of 3-bromo-2-methyl-N-(3-(methylsulfonyl)benzyl)imidazo[1,2-a]pyrazin-8-amine on macrophage activity:

  • Objective : Evaluate the effect on macrophage polarization.
  • Methodology : Primary mouse peritoneal macrophages were treated with varying concentrations of the compound.
  • Findings :
    • The treatment resulted in a dose-dependent shift from pro-inflammatory (M1) to anti-inflammatory (M2) macrophage phenotype.
    • Enhanced phagocytic activity was observed in treated macrophages.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-methyl-N-(3-(methylsulfonyl)benzyl)imidazo[1,2-a]pyrazin-8-amine
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-methyl-N-(3-(methylsulfonyl)benzyl)imidazo[1,2-a]pyrazin-8-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.